molecular formula C15H11Cl2NO B3881504 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one

1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one

Cat. No. B3881504
M. Wt: 292.2 g/mol
InChI Key: RFLZNKFEIPTUPR-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one, also known as chalcone derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood, but studies have suggested that the compound exerts its effects through various pathways. In cancer cells, the compound has been shown to induce apoptosis by activating the caspase pathway. In inflammation, the compound has been suggested to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, the compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one possesses various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, the compound has been suggested to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In addition, the compound has been shown to possess antimicrobial and antifungal properties, which may contribute to its potential applications in medicine.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one in lab experiments include its high purity and availability, as well as its potential applications in various fields. However, the limitations of using the compound include its low solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.

Future Directions

There are various future directions for the research on 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of the compound and optimize its structure for improved anticancer activity. In pharmacology, studies are needed to investigate the potential applications of the compound in other inflammatory diseases, such as rheumatoid arthritis. In material science, the compound may be used in the synthesis of new organic materials with potential applications in various fields. Overall, the research on 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one holds great promise for its potential applications in medicine, pharmacology, and material science.

Scientific Research Applications

1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In pharmacology, the compound has been investigated for its potential as an anti-inflammatory and antioxidant agent. In material science, the compound has been used in the synthesis of various organic materials, including polymers and nanoparticles.

properties

IUPAC Name

(E)-1-(3-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-6-4-10(14(17)9-12)5-7-15(19)11-2-1-3-13(18)8-11/h1-9H,18H2/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLZNKFEIPTUPR-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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